2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
The compound “2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile” is a chemical substance with the molecular formula C21H19ClN4S . Its average mass is 394.920 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 sulfur atom . The exact monoisotopic mass is 394.101898 Da .Physical and Chemical Properties Analysis
The compound has a molecular weight of 394.92 g/mol. The exact monoisotopic mass is 394.101898 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Spectroscopic Analysis and Potential in Chemotherapy
- Spectroscopic Investigation : A study conducted spectroscopic analysis (FT-IR and FT-Raman) on a closely related compound. It highlighted its structural characteristics and potential as a chemotherapeutic agent due to its inhibitory activity against specific proteins (Alzoman et al., 2015).
Structural Characterization and Enzyme Inhibition
- Structural Insights : Another research focused on the structural characterization of dihydropyrimidine derivatives, exploring their potential as dihydrofolate reductase inhibitors. This indicates a potential application in cancer therapy or antibacterial treatment (Al-Wahaibi et al., 2021).
Cytotoxic Activity in Cancer Research
- Cytotoxic Activity : Research on thiopyrimidine derivatives revealed their varying cytotoxic effects on different cancer cell lines, providing insights into their potential application in cancer research and treatment (Stolarczyk et al., 2018).
Nonlinear Optical Properties
- Optical Properties : A study highlighted the nonlinear optical behavior of a similar compound, suggesting applications in the field of optoelectronics (Alomary et al., 2015).
Antitumor and Antibacterial Potential
- Antitumor and Antibacterial Agents : Research on pyrrolo[2,3-d]pyrimidines, which are structurally similar, indicated their potential as antitumor and antibacterial agents. This suggests a similar application for the compound (Gangjee et al., 1996).
Antibacterial Activity
- Antibacterial Activity : A study on pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a multi-component reaction, evaluated their antibacterial activity, indicating potential application in developing new antibacterial drugs (Rostamizadeh et al., 2013).
Mechanism of Action
Target of Action
The compound “2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA, so they might interact with various enzymes and receptors in the body.
Mode of Action
Many pyrimidine derivatives are known to interact with enzymes involved in nucleotide synthesis, which can affect dna replication and transcription .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given its structural similarity to natural pyrimidines, it might interfere with nucleotide metabolism and other pathways involving pyrimidines .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4S/c1-14(2)24-20-17(12-23)19(15-8-4-3-5-9-15)25-21(26-20)27-13-16-10-6-7-11-18(16)22/h3-11,14H,13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKXMZZOCFHIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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